molecular formula C9H13N B1583359 2-Butylpyridine CAS No. 5058-19-5

2-Butylpyridine

Cat. No. B1583359
CAS RN: 5058-19-5
M. Wt: 135.21 g/mol
InChI Key: ADSOSINJPNKUJK-UHFFFAOYSA-N
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Description

2-Butylpyridine (also known as 2-butylpyridine or 2-butyl-pyridine ) is an organic compound with the chemical formula C₉H₁₃N . It belongs to the pyridine family and consists of a pyridine ring with a butyl group attached at the 2-position. The molecular weight of 2-Butylpyridine is approximately 135.21 g/mol .

Scientific Research Applications

1. Photovoltaic Performance Enhancement

2-Butylpyridine derivatives, such as 4-tert-butylpyridine (4TBP), have shown significant enhancement in the performance of dye-sensitized TiO2 solar cells. The addition of 4TBP to redox electrolytes in these cells leads to an increase in the open-circuit potential, attributed to a shift in the TiO2 band edge toward negative potentials and an increase in the electron lifetime (Boschloo, Häggman, & Hagfeldt, 2006).

2. Catalytic Improvement in Organic Reactions

4-tert-Butylpyridine has been identified as a beneficial additive in the Ni(II)/Cr(II)-mediated coupling reaction, enhancing homogeneity, reproducibility, and inhibiting homo-coupling of vinyl iodides or triflates (Stamos, Sheng, Chen, & Kishi, 1997).

3. Efficiency in Glycosylation Reactions

Protonated 2,4,6-tri-tert-butylpyridine salts have been used as efficient catalysts in highly stereoselective glycosylations of glycals, working through single hydrogen bond mediated protonation rather than the Brønsted acid pathway (Ghosh, Mukherji, & Kancharla, 2019).

4. Solar Cell Performance and Stability

2,2′-bipyridine, an analog of 4-tert-butylpyridine, has been introduced as an additive in dye-sensitized solar cells (DSCs) to reduce the thermal degradation of N719 dye and to provide comparable photovoltaic performance to TBP-containing electrolytes, suggesting potential alternative uses for butylpyridine derivatives in solar cell applications (Nguyen et al., 2018).

5. Investigation of Electron Transfer Mechanisms

Research has explored the effect of 4-tert-butylpyridine on the quasi-Fermi level of dye-sensitized TiO2 films, providing insights into electron transfer mechanisms in dye-sensitized solar cells and the role of additives like butylpyridine derivatives in modifying these mechanisms (Zhang, Yanagida, Yang, & Han, 2011).

properties

IUPAC Name

2-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-3-6-9-7-4-5-8-10-9/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSOSINJPNKUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198597
Record name 2-Butylpyridine
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Butylpyridine

CAS RN

5058-19-5
Record name 2-Butylpyridine
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Record name 2-Butylpyridine
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Record name 2-Butylpyridine
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Record name 2-Butylpyridine
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Record name 2-butylpyridine
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Record name 2-BUTYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149
Citations
D Barr, R Snaith, RE Mulvey, D Reed - Polyhedron, 1988 - Elsevier
… of (3) of various ages and histories (thermal and photochemical) have shown that the adduct deteriorates to the hydrolysis product 2-butylpyridine (1) via 1,2-dihydro-2-butylpyridine (4). …
Number of citations: 29 www.sciencedirect.com
HC Brown, B Kanner - Journal of the American Chemical Society, 1966 - ACS Publications
… However, there was obtained 75% of recovered 2-/-butylpyridine and15% of the solid bipyridyl. Reaction of Methyllithium with Pyridine. The procedure was the same as above. …
Number of citations: 258 pubs.acs.org
RG Buttery, LC Ling, R Teranishi… - Journal of Agricultural …, 1977 - ACS Publications
… 2-Butylpyridine, 2-pentylpyridine, and 2-hexylpyridine were synthesized from 2-methylpyridine using sodium amide in liquid ammonia and the appropriate alkyl bromide (cf. Vogel, 1962…
Number of citations: 154 pubs.acs.org
YSUK KIM, CHIT HO - Journal of Food Lipids, 1998 - Wiley Online Library
… 2-Butylpyridine and 3-butylpyridine were identified when … 2butylpyridine and 3-butylpyridine might be similar to those of 2-pentylpyridine and 3-pentylpyridine. Therefore, 2-butylpyridine …
Number of citations: 10 onlinelibrary.wiley.com
DR Armstrong, RE Mulvey, D Barr, R Snaith… - Journal of organometallic …, 1988 - Elsevier
… of 3 into 2-butylpyridine (1) proceeds at least in part via hydrolysis to 1,2-dihydro-2-butylpyridine … , all these additional (primed) signals can be assigned to 1,2-dihydro-2-butylpyridine …
Number of citations: 2 www.sciencedirect.com
DJ Booth, BW Rockett - Tetrahedron Letters, 1967 - Elsevier
… The addition of organoalkali metal reagents to the carbon-nitrogen bond in pyridine to give the 2-substituted pyridine is well known (5), for example n-butyl-lithium affords 2-butylpyridine…
Number of citations: 8 www.sciencedirect.com
RC Myerly, KG Weinberg - The Journal of Organic Chemistry, 1966 - ACS Publications
… Ziegler and Zeiser6 obtained only 2-butylpyridine by decomposing the addition product of butyllithium and pyridine at 100. Daniels and Salerni7 obtained only 2-picoline from the …
Number of citations: 9 pubs.acs.org
PM Soprunyuk, VM Yuzevych, PV Luhovyi, VV Kornii - Materials Science, 2002 - Springer
We have theoretically studied mechanical and electric phenomena at the interface St3 steel–electrolyte solution containing H 2 SO 4 (0.1%) and also heterocyclic compounds with a …
Number of citations: 5 link.springer.com
HC Brown, A Cahn - Journal of the American Chemical Society, 1955 - ACS Publications
… The introduction of these alkyl groups in the 2-position results in a decrease in rate which becomes very pronounced inthe case of 2-¿-butylpyridine. Maintaining constant the steric …
Number of citations: 116 pubs.acs.org
DA Lightner, R Nicoletti, GB Quistad… - Organic Mass …, 1970 - Wiley Online Library
… 2-Butylpyridine (x).l3 The lithium derivative of the 2-picoline (23.0 g, 0.25 mole), was … was followed by a fractional distillation of the residue to give 2-butylpyridine, 12 g (36%), bp 82 to 83…
Number of citations: 26 onlinelibrary.wiley.com

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